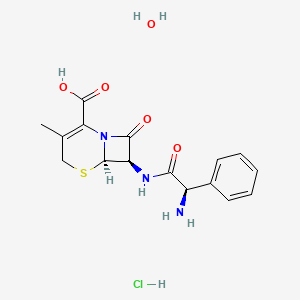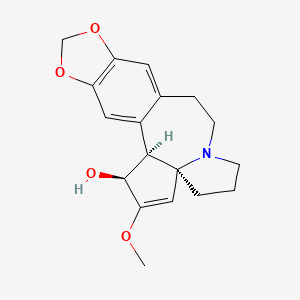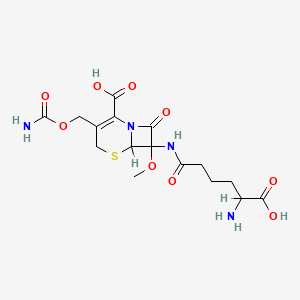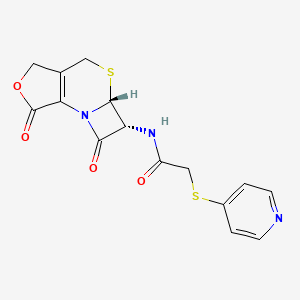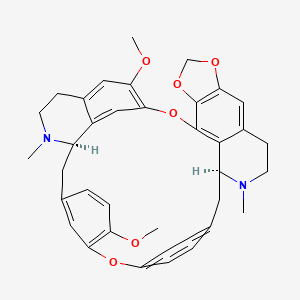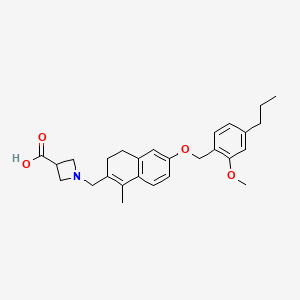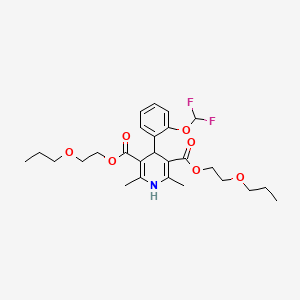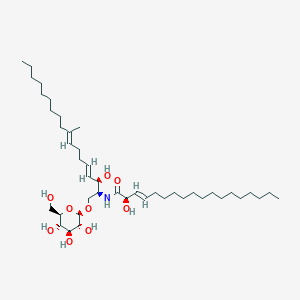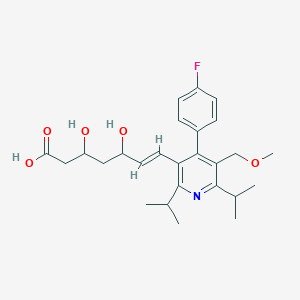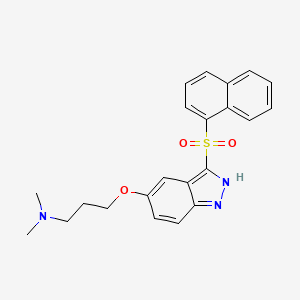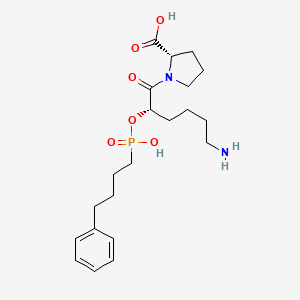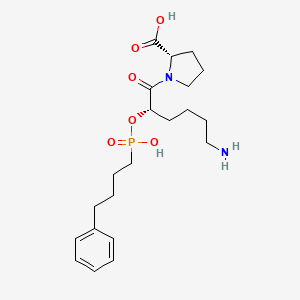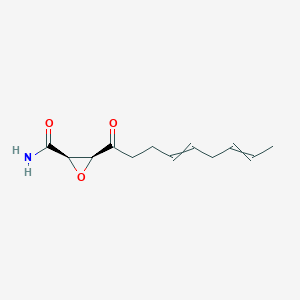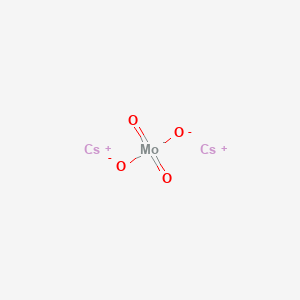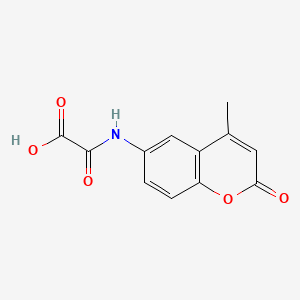
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 13143 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Aryloxyacetic Acid Derivatives
A study by Kitagawa et al. (1991) synthesized di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, exhibiting potent natriuretic and uricosuric activities. This research highlights the potential of these compounds in the development of diuretics with uricosuric effects (Kitagawa et al., 1991).
Antibacterial Activity of Benzoxazine Analogues
Kadian et al. (2012) investigated 1,4-Benzoxazine analogues for their antibacterial properties. The study synthesized compounds like [(3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid], showing significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).
Antimicrobial Activity of Benzothiazine Derivatives
A study by Kalekar et al. (2011) synthesized (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid derivatives, demonstrating significant antibacterial and antifungal activities. This research contributes to the exploration of new antimicrobial agents (Kalekar, Bhat & Koli, 2011).
Antimicrobial Screening of Pyridines
Mulwad and Satwe (2004) conducted a study on chalcones of 4-hydroxycoumarin, producing compounds like 4-hydroxy-2-oxo-3-(1'-oxo-3'-phenylprop-2'-enyl)-2H-[1]-benzopyran with significant antibacterial activities. These findings suggest their utility in antimicrobial therapies (Mulwad & Satwe, 2004).
Synthesis of Biologically Active Indole Derivatives
Research by Mulwad et al. (2011) involved synthesizing biologically active indole derivatives using 6-aminocoumarins. These compounds displayed notable antibacterial and antifungal activities, offering potential in antimicrobial drug development (Mulwad, Parmar & Mir, 2011).
Local Anesthetic and Antiaggregating Activities
Mosti et al. (1994) explored ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates for their local anesthetic and platelet antiaggregating activities, indicating their potential in various therapeutic applications (Mosti et al., 1994).
Transformation of Carbonsäureester
Ivanov and Bojilowa (1978) discussed the transformation of 2-Oxo-2H-1-benzopyran-3-carbonsäureester into esters of 2-Oxo-4-chromanacetic acid. This study contributes to the understanding of the rearrangement mechanisms in organic chemistry (Ivanov & Bojilowa, 1978).
Thiazolo-Benzopyranyl-s-Triazine Derivatives
Mulwad and Shirodkar (2003) synthesized 6-Amino-2-oxo-2H [1]-benzopyran derivatives with significant antibacterial activity. This research provides insights into the development of new antimicrobial agents (Mulwad & Shirodkar, 2003).
Eigenschaften
CAS-Nummer |
75919-69-6 |
|---|---|
Produktname |
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- |
Molekularformel |
C12H9NO5 |
Molekulargewicht |
247.2 g/mol |
IUPAC-Name |
2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
XPKFKLSUAKCMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
75919-69-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



